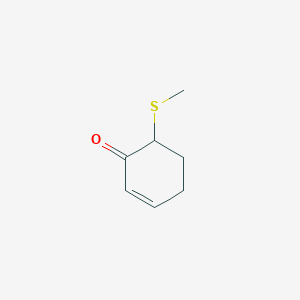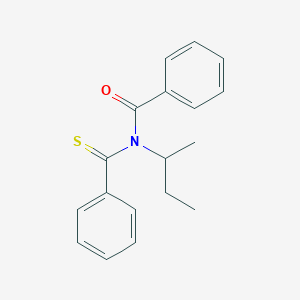
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of tin-based precursors with organic ligands. The reaction conditions may include:
Solvent: Common solvents such as toluene or dichloromethane.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions may yield lower oxidation state tin compounds.
Substitution: Organic ligands can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Cellular Membranes: Altering membrane permeability and function.
Pathways Involved: Various biochemical pathways, including oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups bonded to tin.
Hexabutylditin: An organotin compound with six butyl groups bonded to two tin atoms.
Tributyltin Chloride: An organotin compound with three butyl groups and one chloride bonded to tin.
Uniqueness
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is unique due to its complex structure and the presence of multiple 2-methylbutan-2-yl groups. This complexity may confer unique chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and other fields.
Propriétés
Numéro CAS |
89704-97-2 |
|---|---|
Formule moléculaire |
C30H66O3Sn3 |
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C5H11.3O.3Sn/c6*1-4-5(2)3;;;;;;/h6*4H2,1-3H3;;;;;; |
Clé InChI |
NQFSIMZYCNOHNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)[Sn]1(O[Sn](O[Sn](O1)(C(C)(C)CC)C(C)(C)CC)(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
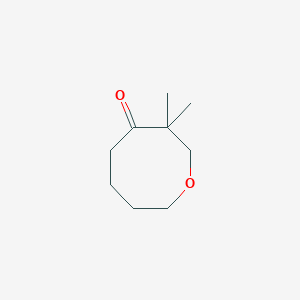
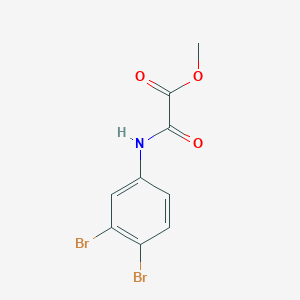
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
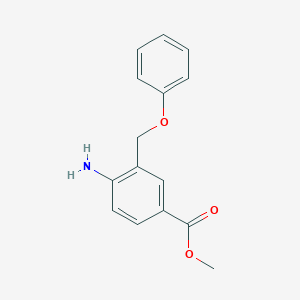
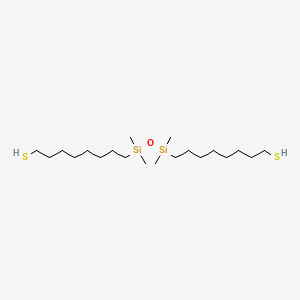
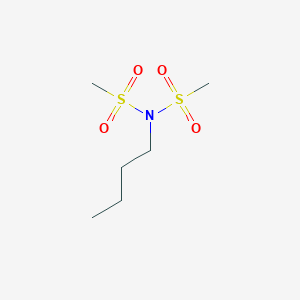
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
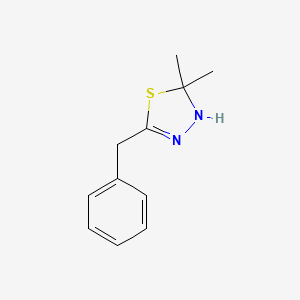
![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
